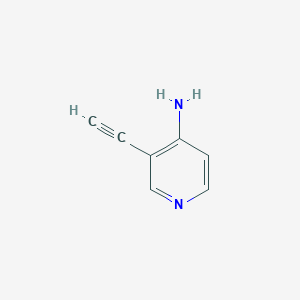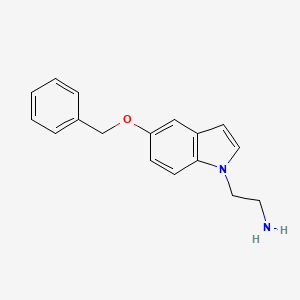![molecular formula C25H27N3O4S2 B2740332 4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 864939-46-8](/img/structure/B2740332.png)
4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H27N3O4S2 and its molecular weight is 497.63. The purity is usually 95%.
BenchChem offers high-quality 4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Research has demonstrated the potential antibacterial properties of compounds structurally similar to 4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide. For example, Palkar et al. (2017) synthesized analogs of benzothiazolyl substituted pyrazol-5-ones, which displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests that similar compounds may have utility in antibacterial research and applications (Palkar et al., 2017).
Anticancer Potential
The structure of 4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is similar to other compounds that have shown anticancer properties. For instance, Ravinaik et al. (2021) reported the synthesis of substituted benzamides that exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential for related compounds in cancer research (Ravinaik et al., 2021).
Enzyme Inhibition Studies
Compounds with structural similarities to 4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide have been studied for their potential as enzyme inhibitors. For example, Ulus et al. (2016) conducted research on acridine-acetazolamide conjugates, which were investigated as inhibitors of carbonic anhydrases, an enzyme relevant in various physiological processes. This indicates the possible application of similar compounds in enzyme inhibition research (Ulus et al., 2016).
Synthesis and Reactions in Organic Chemistry
Research into compounds structurally related to 4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide contributes significantly to organic chemistry, specifically in synthesis and reaction studies. Studies such as Chaloupka et al. (1977) and Tsuge & Mataka* (1971) explore the synthesis and reactions of heterocycles and sulfinyl compounds, respectively. These studies expand the understanding of chemical reactions and synthesis processes involving complex organic compounds (Chaloupka et al., 1977); (Tsuge & Mataka*, 1971).
Pharmaceutical and Medicinal Chemistry
Compounds with structural similarities to the subject compound are also explored in pharmaceutical and medicinal chemistry. Studies such as those by Narayana et al. (2004) and Morgan et al. (1990) investigate the synthesis of new compounds with potential antifungal and electrophysiological activities, respectively. This highlights the significance of similar compounds in developing new pharmaceuticals and understanding their mechanisms of action (Narayana et al., 2004); (Morgan et al., 1990).
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-4-28(16-17-8-6-5-7-9-17)34(31,32)19-12-10-18(11-13-19)23(30)27-24-26-20-14-25(2,3)15-21(29)22(20)33-24/h5-13H,4,14-16H2,1-3H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBRIWFVXFJLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2740250.png)
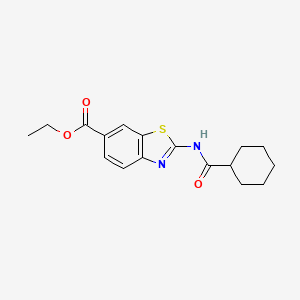
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2740253.png)

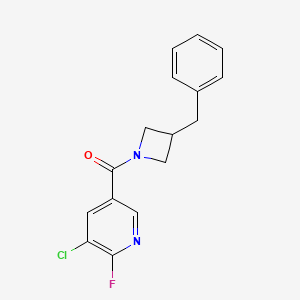
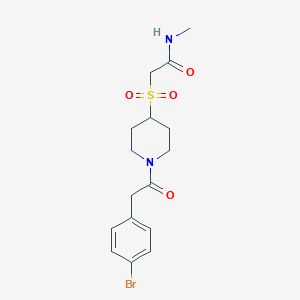
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)
![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740260.png)

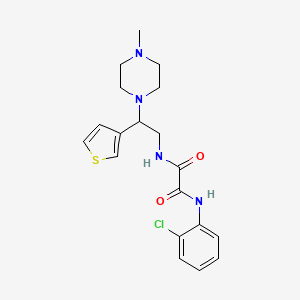

![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)
